molecular formula C13H11FO4 B15227311 Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate

Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate

Cat. No.: B15227311
M. Wt: 250.22 g/mol
InChI Key: ZTFIAZSQDGYLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom, an acetyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-acetyl-5-fluoro-2H-chromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-carboxy-5-fluoro-2H-chromene-3-carboxylate.

    Reduction: Formation of 6-hydroxy-5-fluoro-2H-chromene-3-carboxylate.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-acetyl-2H-chromene-3-carboxylate: Lacks the fluorine atom, which may affect its biological activity.

    Methyl 5-fluoro-2H-chromene-3-carboxylate: Lacks the acetyl group, which may influence its reactivity and interactions.

    Methyl 6-acetyl-5-chloro-2H-chromene-3-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties.

Uniqueness

Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both the fluorine atom and the acetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11FO4

Molecular Weight

250.22 g/mol

IUPAC Name

methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H11FO4/c1-7(15)9-3-4-11-10(12(9)14)5-8(6-18-11)13(16)17-2/h3-5H,6H2,1-2H3

InChI Key

ZTFIAZSQDGYLLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OCC(=C2)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.